3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[321]octane is a complex organic compound that features a unique structure combining imidazole, thiazole, and azabicyclo octane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, which are then coupled with the azabicyclo octane core. Common reagents used in these reactions include ammonium acetate, sulfur, and various aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free conditions, microwave-assisted synthesis, and the use of catalysts like zinc chloride can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The imidazole and thiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes and receptors. The imidazole and thiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles: These compounds share the imidazole moiety and exhibit similar biological activities.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound also contains an imidazole ring and is used in similar applications.
3-[hydroxy(phenyl)methyl]-4-[(1-methyl-1H-imidazol-5-yl)methyl]tetrahydrofuran-2-one: Another compound with an imidazole ring, used in medicinal chemistry.
Uniqueness
3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to its combination of imidazole, thiazole, and azabicyclo octane structures. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c25-20(18-12-26-19(22-18)14-4-2-1-3-5-14)24-15-6-7-16(24)11-17(10-15)23-9-8-21-13-23/h1-5,8-9,12-13,15-17H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYJHEBQYLXGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CSC(=N3)C4=CC=CC=C4)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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